BenchChemオンラインストアへようこそ!

1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid

Kinase Inhibition Cancer Therapeutics MAPK Pathway

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid (CAS: 1140239-94-6) is a heterocyclic building block featuring a fused pyrazole-pyridine ring system with a carboxylic acid functional group at the 4-position. Its molecular formula is C₇H₅N₃O₂ with a molecular weight of 163.13 g/mol.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 1140239-94-6
Cat. No. B1448295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid
CAS1140239-94-6
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1NN=C2)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H,9,10)(H,11,12)
InChIKeyYSUDAYYNGUNFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic Acid: Core Scaffold Specifications for Research Procurement


1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid (CAS: 1140239-94-6) is a heterocyclic building block featuring a fused pyrazole-pyridine ring system with a carboxylic acid functional group at the 4-position. Its molecular formula is C₇H₅N₃O₂ with a molecular weight of 163.13 g/mol . The compound is commercially available with typical purities of 95-98% and serves as a key intermediate or core scaffold in medicinal chemistry programs, particularly for the development of kinase inhibitors and anti-infective agents [1][2]. Its predicted XLogP3 is 0.3 and topological polar surface area is 78.9 Ų , indicating moderate polarity suitable for both solution-phase chemistry and biological assays.

Why 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic Acid Cannot Be Simply Substituted with Other Pyrazolopyridine Isomers


Substituting 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid with isomeric pyrazolopyridine carboxylic acids (e.g., [3,4-b] or [3,4-c] regioisomers) or derivatives lacking the 4-carboxylic acid group is not scientifically valid due to fundamental differences in molecular recognition and downstream functionalization. The [4,3-c] ring fusion pattern dictates a unique spatial orientation of the carboxylic acid moiety relative to the N1 and N2 hydrogen-bonding elements of the pyrazole ring [1]. In kinase inhibitor programs, this specific geometry is critical for achieving the hydrogen bond interactions essential for potency and selectivity [1]. Furthermore, the carboxylic acid at the 4-position is not merely a polar handle; it serves as a key anchor point for further derivatization, such as amide coupling, which would be impossible with a scaffold lacking this functional group [2][3]. Finally, the core scaffold's electronic properties—including its predicted pKa of 9.86 —directly impact solubility and formulation behavior, distinguishing it from other isomers. Therefore, procurement decisions must be based on the specific CAS registry number to ensure the intended synthetic and biological outcomes.

Quantitative Differentiation Evidence for 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic Acid


Distinct Kinase Inhibitor Scaffold Geometry Enables Unique ERK Binding Mode

The 1H-pyrazolo[4,3-c]pyridine scaffold was specifically selected over other pyrazolopyridine isomers in a de novo design effort for ERK inhibitors due to its ability to establish a unique hydrogen bond network within the ERK binding pocket [1]. This design, which originated from the SCH772984 inhibitor, leverages the [4,3-c] fusion pattern to achieve a binding mode not possible with the [3,4-b] or [3,4-c] isomers. The lead compound (Compound 21) containing this core exhibited potent target engagement and strong tumor regression in a BRAF^V600E xenograft model [1]. This demonstrates that the [4,3-c] scaffold provides a validated path to potent ERK inhibition, a claim not generally transferable to other pyrazolopyridine regioisomers.

Kinase Inhibition Cancer Therapeutics MAPK Pathway

Validated Building Block for Potent Pantothenate Synthetase Inhibition Against M. tuberculosis

Derivatives synthesized from the 1H-pyrazolo[4,3-c]pyridine core have demonstrated potent inhibition of Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS), a validated target for novel antitubercular agents. The most active derivative in one series, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (6ac), exhibited an IC₅₀ of 21.8 ± 0.8 μM against MTB PS [1]. In a separate study, another derivative (7d) achieved an IC₅₀ of 1.01 ± 0.32 μM [2]. These data confirm that the [4,3-c]pyridine scaffold is a productive starting point for achieving potent PS inhibition, with the 4-carboxylic acid acting as a key site for amide bond formation to install critical pharmacophoric elements [1][2].

Antitubercular Agents Enzyme Inhibition Infectious Disease

Contrasting PPARα Agonism SAR Profiles Versus 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic Acid

While 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been extensively characterized as human PPARα-selective agonists [1], the SAR for the [4,3-c] isomer series is fundamentally distinct. Studies on the [3,4-b] series established that steric bulk on the pyrazole ring, the position of the hydrophobic tail, and its distance from the acidic head group are critical for activity [1]. The [4,3-c] core presents a different spatial arrangement of these key functional groups, which alters the compound's ability to engage the PPARα ligand-binding domain. Consequently, SAR established for the [3,4-b] series cannot be extrapolated to the [4,3-c] series. The [4,3-c] isomer serves as an alternative scaffold for exploring PPARα agonism with potentially different selectivity or pharmacokinetic profiles, as evidenced by its inclusion in patent applications for kinase inhibition, a distinct therapeutic area [2].

Metabolic Disorders PPARα Agonism Lipid Metabolism

High DMSO Solubility Facilitates In Vitro Assay Preparation and Library Storage

The compound exhibits high solubility in DMSO, with a reported value of >30 mg/mL . This property is critical for preparing concentrated stock solutions for high-throughput screening and dose-response assays. The ability to achieve >30 mg/mL (~184 mM for a compound with MW 163.13) in DMSO minimizes the volume of organic solvent introduced into cell-based assays, reducing the risk of solvent-induced cytotoxicity or assay interference. Furthermore, solutions in DMSO are stable for up to 3 months when stored at -20°C , providing a practical shelf-life for compound management. This solubility profile compares favorably to many other heterocyclic building blocks, which often require lower concentrations or alternative, less biologically compatible solvents.

Solubility Assay Development Compound Management

Recommended Research Applications for 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic Acid Based on Quantitative Evidence


Synthesis of ERK Kinase Inhibitors Following Published SAR

This compound is the ideal starting material for research groups aiming to synthesize and evaluate novel ERK1/2 inhibitors based on the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea chemotype [1]. The [4,3-c] scaffold is essential for establishing the critical hydrogen bond interactions with the kinase hinge region. Procurement of this specific CAS number ensures that subsequent amide coupling reactions at the 4-carboxylic acid position proceed efficiently to generate the core intermediate for further functionalization at the 6-position. This application is directly supported by the lead compound's (Compound 21) in vivo efficacy in a BRAF^V600E xenograft model [1].

Development of Novel Antitubercular Agents via Pantothenate Synthetase Inhibition

The 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid scaffold is a validated entry point for generating potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase (MTB PS) [1][2]. Researchers can utilize the 4-carboxylic acid to install diverse carboxamide moieties, a strategy that has yielded compounds with IC₅₀ values as low as 1.01 μM against MTB PS [2]. This application is particularly relevant for medicinal chemistry teams focused on overcoming drug-resistant tuberculosis by targeting a novel enzyme.

Synthesis of Kinase-Focused Compound Libraries for Broad Screening

Given the established utility of the pyrazolo[4,3-c]pyridine core in kinase inhibition, as exemplified by its patenting for this purpose [1], this carboxylic acid building block is highly suitable for generating diverse, kinase-focused screening libraries. The carboxylic acid handle allows for straightforward parallel synthesis of amide, ester, and other derivatives, enabling rapid exploration of chemical space around a privileged kinase-binding scaffold. Its favorable DMSO solubility (>30 mg/mL) [2] further supports its use in automated library production and subsequent high-throughput screening.

Exploration of Alternative PPARα Agonist Chemotypes

For teams investigating PPARα agonists for dyslipidemia, the 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid represents a chemically distinct alternative to the more extensively studied 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid series [1]. While the SAR for PPARα agonism is undefined for this isomer, its use could lead to the discovery of agonists with novel binding modes, improved selectivity profiles against other PPAR isoforms (PPARγ, PPARδ), or different pharmacokinetic properties. This exploratory application is supported by the broader precedent of pyrazolopyridine carboxylic acids as PPAR modulators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.